molecular formula C10H13N3O3 B11648461 2,4-Dimethoxybenzaldehyde semicarbazone

2,4-Dimethoxybenzaldehyde semicarbazone

Cat. No.: B11648461
M. Wt: 223.23 g/mol
InChI Key: BWICYDZIZGJVHL-WUXMJOGZSA-N
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Description

2,4-Dimethoxybenzaldehyde semicarbazone is a specialist organic compound with the molecular formula C 10 H 13 N 3 O 3 and a molecular weight of 223.23 g/mol . Semicarbazones are a class of Schiff base ligands known for their versatile coordination chemistry with various metal ions, forming complexes that have been studied for their enhanced biological properties, including antimicrobial activity . Researchers utilize this compound as a key precursor in the synthesis of such metal complexes. The parent aldehyde, 2,4-Dimethoxybenzaldehyde, is recognized for its role as a specific reagent in the quantification of phlorotannins in botanical and marine samples, suggesting potential research applications in analytical chemistry and natural product studies . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Please note that this product requires cold-chain transportation .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

[(E)-(2,4-dimethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C10H13N3O3/c1-15-8-4-3-7(9(5-8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+

InChI Key

BWICYDZIZGJVHL-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and urea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.

    Industry: Utilized in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or by chelating essential metal ions required for enzymatic function .

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Electronic Effects
Substituent Electronic Effect Bioactivity Trend
Methoxy (-OCH₃) Electron-donating Enhanced anticonvulsant, lower toxicity
Nitro (-NO₂) Electron-withdrawing Increased cytotoxicity, carcinogenicity
Thiosemicarbazone Polarizable sulfur Improved metal chelation, higher stability

Q & A

Q. How is 2,4-Dimethoxybenzaldehyde semicarbazone synthesized and characterized?

  • Methodological Answer : The compound is synthesized by condensing 2,4-dimethoxybenzaldehyde with semicarbazide hydrochloride under reflux in ethanol/water with catalytic acetic acid. Post-synthesis, purification involves recrystallization from ethanol. Characterization employs NMR (to confirm methoxy and aromatic protons), IR (C=O stretch at ~1650–1700 cm⁻¹ and NH₂ bands at ~3200–3400 cm⁻¹), and HPLC (retention time analysis, e.g., 1.64 minutes under SQD-FA05 conditions) . X-ray crystallography (via CCDC deposition) resolves structural conformation .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies semicarbazone C=O (1660–1680 cm⁻¹) and NH stretching (3150–3350 cm⁻¹) (e.g., see 2,4-dihydroxyacetophenone semicarbazone IR data) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and semicarbazone NH₂ signals (δ ~7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming planar geometry and hydrogen-bonding networks .

Q. What in vitro assays evaluate the anticonvulsant potential of semicarbazones?

  • Methodological Answer :
  • Maximal Electroshock (MES) Test : Measures ED₅₀ (e.g., 18.55 mg/kg in rats, oral) to assess blockade of tonic seizures .
  • Subcutaneous Pentylenetetrazole (ScPTZ) Test : Evaluates clonic seizure suppression.
  • 6 Hz Psychomotor Seizure Model : Tests efficacy against pharmacoresistant seizures (ED₅₀ = 83.93 mg/kg in mice) .
    • Data Interpretation : Compare neurotoxicity (e.g., rotorod test) to therapeutic indices (TD₅₀/ED₅₀) .

Advanced Research Questions

Q. How do substituents on the aryl ring influence anticonvulsant activity?

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance activity by increasing electrophilicity of the semicarbazone carbonyl, improving target binding (e.g., 4-chlorophenyl derivatives show ED₅₀ = 18.55 mg/kg in MES) .
  • Methoxy Groups : Improve oral bioavailability and reduce neurotoxicity (e.g., 3,4-dimethoxy substitution shows no neurotoxicity at 30 mg/kg) .
  • Pharmacophore Alignment : Compare with benzodiazepines; the NH group in semicarbazones mimics the CH₂ group in diazepam for GABA_A receptor interaction .

Q. How can computational modeling aid in designing novel semicarbazones?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Pandeya’s model (aryl, carbonyl, and NH groups) to align with benzodiazepine-binding sites .
  • Molecular Docking : Simulate interactions with targets like GABA_A receptors or cruzain proteases (e.g., thio-semicarbazones for Trypanosoma cruzi inhibition) .
  • DFT Calculations : Predict tautomeric stability and electronic properties (e.g., FT-IR/Raman studies for tautomer analysis) .

Q. How do species-specific ED₅₀ discrepancies impact translational potential?

  • Data Contradiction Analysis :
  • Mice vs. Rats: Oral ED₅₀ in rats (18.55 mg/kg) is lower than intraperitoneal ED₅₀ in mice (123.25 mg/kg) due to metabolic differences (e.g., CYP450 activity) .
  • Mitigation Strategies : Conduct pharmacokinetic studies (plasma protein binding, half-life) and species-specific dose optimization .

Q. What strategies address semicarbazone instability under physiological conditions?

  • Methodological Answer :
  • Stabilization via Substituents : Introduce electron-donating groups (e.g., methoxy) to reduce hydrolysis .
  • Prodrug Design : Mask the semicarbazone moiety with ester groups, which hydrolyze in vivo .
  • Metal Complexation : Form stable complexes with transition metals (e.g., Co, Ni) to enhance stability and bioavailability .

Q. How do transformed semicarbazones interact with transition metals?

  • Advanced Synthesis : React with Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) to form dianionic ligands (e.g., C,N,O-donors). Study binding via cyclic voltammetry (oxidative peaks at 0.52–0.97 V vs. SCE) and crystallography .

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